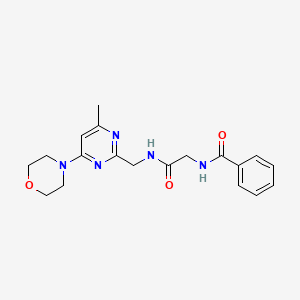

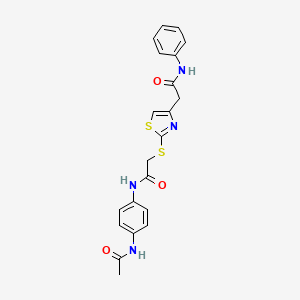

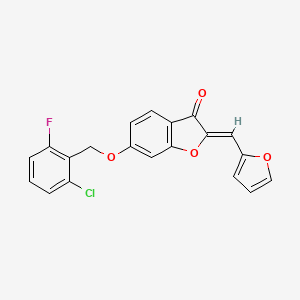

Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves intricate steps to incorporate the benzofuran moiety along with various substituents to achieve desired pharmacological properties. A practical synthesis approach for related compounds involves key steps like the resolution of morpholine amide intermediates and high-yielding Grignard reactions. These methods are designed to optimize yield and stereoselectivity, crucial for the pharmacological efficacy of the compounds (Kopach et al., 2009).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is pivotal in determining their interaction with biological targets. Studies involving X-ray diffraction and Hirshfeld surface analysis reveal the conformational preferences and intermolecular interactions critical for activity. For instance, certain derivatives demonstrate stable molecular structures due to intramolecular hydrogen bonds, highlighting the importance of structural analysis in understanding the biological activity of these compounds (Prasad et al., 2018).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions that are essential for their synthesis and modification. Reactions such as the Rap-Stoermer condensation are utilized for the synthesis of benzofuran-2-yl(phenyl)methanone derivatives, which have shown potential as probes for detecting β-amyloid plaques in Alzheimer's disease (Cui et al., 2011). These reactions are key to the development of novel compounds with therapeutic applications.

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility and crystallization behavior, play a significant role in their pharmacokinetic profiles. Techniques like microwave-assisted synthesis have been explored for the efficient preparation of these compounds, offering insights into their physical properties and the potential for improved pharmaceutical formulations (Ashok et al., 2017).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including reactivity towards various nucleophiles and electrophiles, are crucial for their biological activity. Studies have shown that these compounds can be designed to exhibit specific reactivity patterns, enabling the targeted synthesis of compounds with desired biological activities. For example, the introduction of the morpholinomethyl group in benzofuran derivatives has been explored for enhancing their vasorelaxant properties, demonstrating the impact of chemical modifications on biological outcomes (Hassan et al., 2014).

Scientific Research Applications

Metabolism and Disposition in Humans

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for treating insomnia. Its disposition was studied in humans following a single oral dose, revealing principal elimination via feces (79%) and minor urinary excretion (12%). The compound undergoes extensive metabolism, primarily through oxidation of the benzofuran ring. Two unique metabolites identified were a benzofuran ring-opened carboxylic acid and an amine metabolite, with only negligible amounts excreted unchanged. This study highlights the compound's metabolic pathways and the role of its benzofuran moiety in human pharmacokinetics (Renzulli et al., 2011).

Uricosuric Agent - Benzbromarone Studies

Benzbromarone, a benzofuran derivative, serves as a potent uricosuric agent. Pharmacokinetic and clinical studies have highlighted its absorption and excretion patterns, showcasing its rapid dehalogenation in the liver and excretion via the biliary system. It has shown efficacy in patients with chronic gouty arthritis and tophi, providing a therapeutic option for those refractory or allergic to conventional treatments. The drug's metabolism and excretion studies underline the significance of benzofuran derivatives in developing therapeutic agents (Yu, 1976).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the diverse pharmacological activities of this series of compounds and their potential applications as drugs .

Mechanism of Action

Target of Action

Benzofuran derivatives, such as Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to affect a variety of pathways, leading to downstream effects such as inhibition of tumor growth and viral replication .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as the compound’s chemical structure and the presence of functional groups .

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor activity, suggesting that they may induce apoptosis or inhibit cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name |

1-benzofuran-2-yl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c22-19(18-12-15-4-1-2-5-17(15)24-18)21-6-3-11-25-14-16(21)13-20-7-9-23-10-8-20/h1-2,4-5,12,16H,3,6-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIJARUSLHKGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)